4-Bromo-2-(piperazin-1-YL)thiazole
Overview
Description
4-Bromo-2-(piperazin-1-yl)thiazole is a synthetic compound, commonly referred to as 4-Br-PZT, with a wide range of scientific applications. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound has a molecular weight of 200.2 Da and a melting point of 102-104°C. 4-Br-PZT has been used in organic synthesis, as a synthetic intermediate in medicinal chemistry, and as a building block for other compounds. It has also been used in the preparation of polymers, and as a dye sensitizer for solar cells.
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : The compound has been studied for its antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
- Methods of Application : The study used fluorescence microscopy to measure the compound’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of the compound on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether the compound inhibits DNA gyrase .
- Results or Outcomes : The compound was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : Certain thiazole derivatives have been found to exhibit moderate antifungal activity against Candida albicans strains and Candida galibrata .
- Methods of Application : The study likely involved in vitro testing of the compounds against various fungal strains .
- Results or Outcomes : Compounds exhibited moderate antifungal activity against specific strains of Candida .
Biological Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .
- Methods of Application : These activities are typically evaluated through a variety of in vitro and in vivo assays, depending on the specific activity being studied .
Antidepressant Molecules
- Scientific Field : Psychopharmacology
- Summary of Application : Thiazole derivatives have been used in the synthesis of antidepressant molecules. They have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
- Methods of Application : The synthesis of these molecules often involves metal-catalyzed reactions .
- Results or Outcomes : Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Potential Treatments for Neurological Disorders
- Scientific Field : Neuropharmacology
- Summary of Application : The piperazine ring, a component of “4-Bromo-2-(piperazin-1-YL)thiazole”, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
- Methods of Application : These compounds are typically evaluated through a variety of in vitro and in vivo assays, depending on the specific activity being studied .
- Results or Outcomes : While more research is needed, these compounds have shown promise in the treatment of these neurological disorders .
properties
IUPAC Name |
4-bromo-2-piperazin-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSONQEZENAVGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671671 | |
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(piperazin-1-YL)thiazole | |
CAS RN |
668484-59-1 | |
Record name | 1-(4-Bromo-2-thiazolyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668484-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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